molecular formula C12H14N2O4S B1526964 2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid CAS No. 1274709-91-9

2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid

Cat. No.: B1526964
CAS No.: 1274709-91-9
M. Wt: 282.32 g/mol
InChI Key: RWFACSVRRKQCRV-UHFFFAOYSA-N
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Description

This compound belongs to the imidazolidinone class, characterized by a 2,5-dioxoimidazolidine core substituted at position 4 with an isopropyl (propan-2-yl) group and a thiophen-2-yl moiety. Its structural uniqueness lies in the combination of a sulfur-containing thiophene ring and a branched alkyl group, which may influence electronic properties and steric interactions in biological systems .

Properties

IUPAC Name

2-(2,5-dioxo-4-propan-2-yl-4-thiophen-2-ylimidazolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4S/c1-7(2)12(8-4-3-5-19-8)10(17)14(6-9(15)16)11(18)13-12/h3-5,7H,6H2,1-2H3,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFACSVRRKQCRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid (CAS No. 1274709-91-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, featuring an imidazolidinone core and thiophene moiety, suggests various mechanisms of action that warrant investigation.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown potent activity against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AHCT1160.5
Compound BMCF74
Compound CHeLa4.5

These findings suggest that the incorporation of thiophene and imidazolidinone functionalities could enhance cytotoxic effects against tumor cells, potentially through mechanisms such as apoptosis induction or cell cycle arrest.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular targets involved in cancer progression, such as:

  • Inhibition of Kinases : Similar compounds have been reported to inhibit key kinases involved in cell signaling pathways.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells can lead to programmed cell death.
  • Modulation of Gene Expression : The compound may influence transcription factors related to cell survival and proliferation.

Case Studies

A recent study evaluated the efficacy of various imidazolidinone derivatives, including the target compound, against human cancer cell lines. The results demonstrated a structure-activity relationship (SAR) where modifications to the thiophene ring significantly affected anticancer potency.

  • Study Design : The study involved treating HCT116, MCF7, and HeLa cells with varying concentrations of the compound over a period of 72 hours.
  • Findings : The most potent derivative exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating a promising avenue for further research.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid exhibit promising anticancer properties. For instance, research has shown that imidazolidinone derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. A notable study demonstrated that a related compound led to a significant reduction in cell proliferation in various cancer cell lines, suggesting that this class of compounds could be further explored for therapeutic development .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects. Its thiophene moiety enhances its interaction with microbial membranes, leading to increased efficacy against bacterial strains. A case study reported that derivatives of this compound showed potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for the development of new antibiotics .

Polymer Synthesis

In material science, this compound serves as a versatile building block for synthesizing novel polymers. Its ability to undergo polymerization reactions allows it to be integrated into various polymer matrices, enhancing their mechanical and thermal properties. Research has shown that polymers incorporating this compound exhibit improved stability and durability under stress conditions .

Nanomaterials

This compound is also being explored in the synthesis of nanomaterials. Its unique structure allows for the functionalization of nanoparticles, which can be used in drug delivery systems and imaging applications. Studies have indicated that nanoparticles modified with this compound show enhanced cellular uptake and targeted delivery capabilities .

Enzyme Inhibition Studies

In biochemical research, this compound has been evaluated for its potential as an enzyme inhibitor. Inhibition studies have revealed that this compound can effectively inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders .

Drug Design and Development

The compound's structural characteristics make it an attractive candidate for drug design. Computational modeling studies suggest that modifications to its structure can enhance binding affinity to target proteins. This insight paves the way for developing more effective drugs based on this scaffold .

Case Study: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of imidazolidinone derivatives for their anticancer properties. The lead compound demonstrated IC50 values in the low micromolar range against several cancer cell lines, indicating its potential as a therapeutic agent .

Case Study: Antimicrobial Efficacy

In an investigation published in Antimicrobial Agents and Chemotherapy, researchers tested various derivatives of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to controls, highlighting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Imidazolidinone Core

Aromatic Ring Modifications
  • Phenyl-Substituted Analog :
    2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic acid (CAS 212333-90-9) replaces the thiophene with a phenyl group. This substitution removes sulfur-mediated interactions (e.g., hydrogen bonding, π-stacking) but introduces enhanced lipophilicity due to the phenyl ring. The compound has four suppliers, indicating established synthetic routes .
  • Pyridyl-Substituted Analog :
    2-(2,5-Dioxo-4-(pyridin-3-yl)imidazolidin-1-yl)acetic acid (CAS 1888418-61-8) incorporates a pyridine ring, introducing nitrogen-based polarity. This may improve solubility compared to thiophene but reduce membrane permeability .
Heterocyclic and Halogenated Derivatives
  • Fluorophenyl-Methyl Derivative :
    2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid () features a fluorinated phenyl group, which increases electron-withdrawing effects and metabolic stability. The fluorine atom enhances binding affinity in some drug-receptor interactions .
Alkyl Chain Variations
  • Propyl-Substituted Analog :
    (2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid (CAS 88193-40-2) replaces the isopropyl and thiophene groups with a linear propyl chain. This reduces steric hindrance and may alter pharmacokinetic profiles .
  • Naphthyl Derivative :
    2-[4-Methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetic acid (CAS 956796-07-9) introduces a bulky naphthyl group, likely increasing steric hindrance and reducing solubility but enhancing aromatic interactions in hydrophobic binding pockets .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogs
Compound Name Substituents LogP* Suppliers Notable Features
Target Compound (Thiophene/Isopropyl) Thiophen-2-yl, Propan-2-yl ~1.8 Discontinued Sulfur-mediated interactions, moderate lipophilicity
2-(2,5-Dioxo-4-phenylimidazolidin-1-yl)acetic acid Phenyl ~2.2 4 High lipophilicity, π-π stacking potential
2-[4-(4-fluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 4-Fluorophenyl, Methyl ~1.9 1 Enhanced metabolic stability
2-[4-(3,4-dichlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid 3,4-Dichlorophenyl, Methyl ~3.0 1 High LogP, CNS penetration potential
(2,5-Dioxo-1-propyl-imidazolidin-4-yl)-acetic acid Propyl ~1.5 1 Reduced steric hindrance, lower LogP

*LogP values estimated based on substituent contributions.

Preparation Methods

N-Alkylation of Imidazole Derivatives

A common approach to prepare imidazole-1-yl acetic acid derivatives involves N-alkylation of imidazole or imidazolidine rings with haloacetate esters, followed by hydrolysis to yield the acid functionality. For example, solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of potassium carbonate has been shown to afford imidazol-1-yl-acetic acid tert-butyl ester, which upon hydrolysis and acidification yields the corresponding imidazol-1-yl-acetic acid hydrochloride with high purity and yield (up to 84%).

Step Reagents and Conditions Outcome Yield (%) Notes
N-alkylation Imidazole + tert-butyl chloroacetate, K2CO3, solvent-free, 0-60 °C, 4-6 h Imidazol-1-yl-acetic acid tert-butyl ester 66 Simple isolation by water addition
Hydrolysis & Acidification Hydrolysis in water, treatment with HCl Imidazol-1-yl-acetic acid hydrochloride 84 High purity, minimal impurities

This method avoids hazardous solvents and simplifies purification, which is advantageous for scale-up and environmental considerations.

Cyclization to Form Imidazolidine Ring

The imidazolidine ring with 2,5-dioxo substituents can be formed by cyclization of appropriate diamine precursors with diketones or their equivalents. For example, condensation of α-amino amides or urea derivatives with thiophene-2-carboxaldehyde or related thiophene-2-carbonyl compounds can yield substituted imidazolidine-2,5-diones.

Hydrolysis and Acid Formation

After ring formation and substitution, hydrolysis steps are employed to convert esters or amides into the free acid form of the acetic acid side chain. This is often achieved under acidic or basic conditions depending on the protecting groups and intermediates used.

Summary Table of Key Preparation Steps

Preparation Step Typical Reagents Conditions Purpose Key Observations
N-Alkylation of imidazole tert-butyl chloroacetate, K2CO3 Solvent-free, 0-60 °C, 4-6 h Introduce acetic acid side chain as ester High yield, solvent-free, easy isolation
Ester Hydrolysis Water, HCl Heating, acidic conditions Convert ester to acid High purity acid obtained
Cyclization to imidazolidine-2,5-dione Diamines + diketones or acyl chlorides Reflux in suitable solvent (e.g., dry acetone, acetonitrile) Form imidazolidine ring with dioxo groups Established method for ring closure
Alkylation for isopropyl substitution Isopropyl halides Base-mediated alkylation Introduce isopropyl group at C-4 Controlled conditions required to avoid over-alkylation
Thiophen-2-yl introduction Thiophene-2-carboxaldehyde or acid chloride Condensation or acylation Install thiophen-2-yl substituent Requires careful control to maintain ring integrity

Research Findings and Notes

  • The solvent-free N-alkylation method for imidazole derivatives is notable for its environmental friendliness and efficiency, avoiding the use of toxic solvents and simplifying purification.
  • The formation of di-acid impurities during alkylation can be minimized by controlling the base strength and reaction conditions.
  • Cyclization reactions to form the imidazolidine ring are well-documented in the literature, often involving α-halocarbonyl compounds and thiourea or diamine derivatives.
  • The introduction of thiophen-2-yl substituents is typically achieved via acylation or condensation reactions using thiophene derivatives, which must be carefully managed to avoid side reactions.
  • Hydrolysis and acid formation steps are standard and typically yield high purity products when conducted under controlled acidic or basic conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[2,5-dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid, and how do reaction conditions influence yield and purity?

  • Methodology : Multi-step synthesis typically involves condensation reactions between thiophene derivatives and imidazolidinone precursors. For example, refluxing in acetic acid with sodium acetate as a catalyst (similar to methods in and ) can promote cyclization. Reaction parameters such as temperature (80–120°C), pH (acidic conditions), and time (3–5 hours) must be optimized. Purification via recrystallization (e.g., using DMF/acetic acid mixtures) or column chromatography is critical. Analytical validation via 1H^1H-NMR and LC-MS ensures structural fidelity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify the imidazolidinone ring, thiophene substituents, and acetic acid moiety. Key signals include keto groups (δ ~170–180 ppm in 13C^{13}C-NMR) and aromatic protons from thiophene (δ ~6.5–7.5 ppm in 1H^1H-NMR) .
  • Mass Spectrometry : Use high-resolution LC-MS to confirm molecular weight (e.g., [M+H]+ ion). Discrepancies in mass data may indicate impurities or side products .
  • HPLC : Assess purity (>95% by area under the curve) with reverse-phase C18 columns and UV detection at λ = 254 nm .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Methodology :

  • Solubility : Test in polar (DMSO, water) and non-polar solvents (ethanol, acetone). The acetic acid group enhances solubility in aqueous buffers, while the thiophene and isopropyl groups contribute to lipophilicity .
  • Stability : Conduct accelerated stability studies under varying pH (2–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor degradation via TGA/DSC for thermal stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electron distribution in the imidazolidinone ring and thiophene moiety to predict sites for electrophilic/nucleophilic attack .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock. Focus on hydrogen bonding between the acetic acid group and active-site residues, as seen in similar imidazolidinone derivatives .

Q. What experimental strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-Response Studies : Test the compound at varying concentrations (e.g., 1 nM–100 µM) to establish EC50_{50}/IC50_{50} values. Use positive/negative controls to validate assay conditions .
  • Off-Target Screening : Employ kinase panels or GPCR profiling to identify non-specific interactions that may explain inconsistent results .
  • Metabolic Stability Assays : Use liver microsomes or hepatocytes to assess if rapid degradation in vitro reduces apparent activity .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the compound’s pharmacological profile?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or thiophene with furan) and compare activity. For example, shows that thiophene enhances π-π stacking in target binding .
  • Pharmacokinetic Profiling : Measure logP (via shake-flask method), plasma protein binding, and CYP450 inhibition to prioritize analogs with improved bioavailability .

Q. What advanced separation techniques (e.g., chiral chromatography) are required to resolve stereoisomers of this compound?

  • Methodology :

  • Chiral Stationary Phases : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Monitor elution via polarimetric detection .
  • X-ray Crystallography : Confirm absolute configuration of resolved isomers using single-crystal diffraction data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodology :

  • Reproducibility Trials : Replicate protocols under identical conditions (e.g., reagent purity, equipment calibration). highlights sodium acetate concentration as a critical variable .
  • Side-Product Identification : Use LC-MS/MS to detect byproducts (e.g., dimerization or oxidation artifacts) that may reduce yield .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDifferential Scanning Calorimetry180–185°C
LogP (Octanol/Water)Shake-Flask Method2.3 ± 0.2
HPLC PurityReverse-Phase C18 Column>98%
Solubility in DMSOGravimetric Analysis50 mg/mL

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid
Reactant of Route 2
2-[2,5-Dioxo-4-(propan-2-yl)-4-(thiophen-2-yl)imidazolidin-1-yl]acetic acid

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